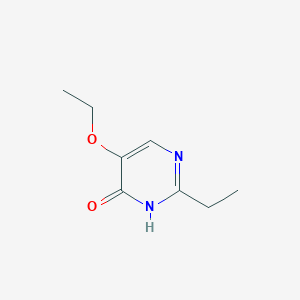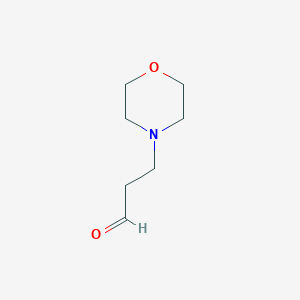
3-Morpholinopropanal
Übersicht
Beschreibung
3-Morpholinopropanal , also known as 3-(N-morpholino)propanal , is a metabolite found in or produced by Escherichia coli (strain K12, MG1655) . It has the molecular formula C7H13NO2 and a molecular weight of approximately 143.18 g/mol . The compound’s chemical structure consists of a morpholine ring attached to a propanal group .
Wissenschaftliche Forschungsanwendungen
- Field : Life Science
- Application : 3-Morpholinopropanal is used as a chemical building block in life science .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes or results obtained from the use of 3-Morpholinopropanal as a chemical building block are not specified in the source .
- Field : Biochemistry
- Application : 3-Morpholinopropanal may be involved in the synthesis of phosphorodiamidate morpholino .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes or results obtained from the synthesis of phosphorodiamidate morpholino are not specified in the source .
Chemical Building Blocks
Synthesis of Phosphorodiamidate Morpholino
- Field : Materials Chemistry
- Application : 3-Morpholinopropanal could potentially be used in the synthesis of montmorillonite supported metal nanoparticles .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes or results obtained from the synthesis of montmorillonite supported metal nanoparticles are not specified in the source .
- Field : Chemistry
- Application : 3-Morpholinopropanal might be used in the chemical modification of metal oxide nanoparticle (MONP) surfaces .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes or results obtained from the chemical modification of MONP surfaces are not specified in the source .
- Field : Biochemistry
- Application : 3-Morpholinopropanal may be involved in the synthesis of morpholino nucleosides .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes or results obtained from the synthesis of morpholino nucleosides are not specified in the source .
Montmorillonite Supported Metal Nanoparticles
Surface Modification of Metal Oxide Nanoparticles
Synthesis of Morpholino Nucleosides
- Field : Materials Chemistry
- Application : 3-Morpholinopropanal could potentially be used in the fabrication of functionalized silica nanoparticles .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes or results obtained from the fabrication of functionalized silica nanoparticles are not specified in the source .
- Field : Environmental Chemistry
- Application : 3-Morpholinopropanal might be used in the sorption of Cu2+ ions from aqueous media .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes or results obtained from the sorption of Cu2+ ions from aqueous media are not specified in the source .
- Field : Biochemistry
- Application : 3-Morpholinopropanal may be involved in the binding of NPA .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes or results obtained from the binding of NPA are not specified in the source .
Fabrication of Functionalized Silica Nanoparticles
Sorption of Cu2+ Ions from Aqueous Media
Binding of NPA
Eigenschaften
IUPAC Name |
3-morpholin-4-ylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-5-1-2-8-3-6-10-7-4-8/h5H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWZAKSMZYYVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455301 | |
| Record name | 3-Morpholinopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Morpholinopropanal | |
CAS RN |
19851-01-5 | |
| Record name | 3-Morpholinopropanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70455301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



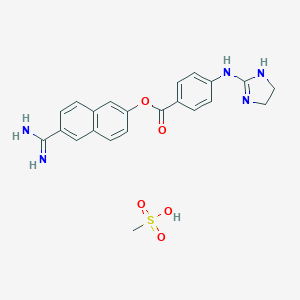
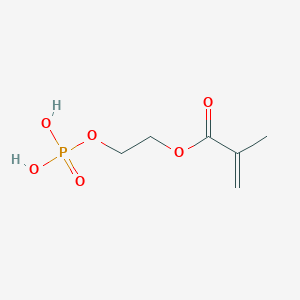
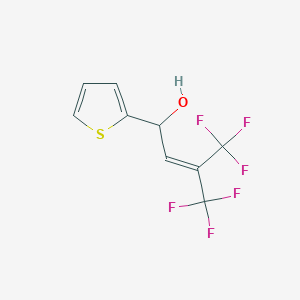
![[2-(2-Morpholinoethoxy)phenyl]methanol](/img/structure/B12435.png)
![(1r,3s,5r)-6,6-Dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol](/img/structure/B12438.png)
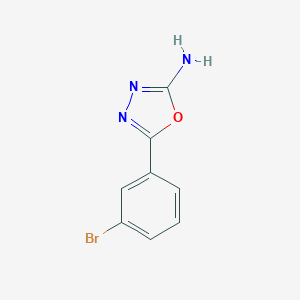
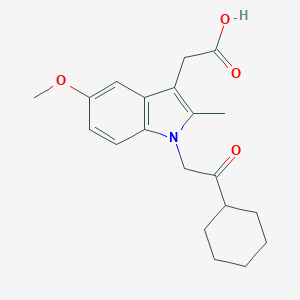
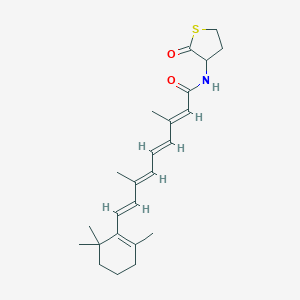
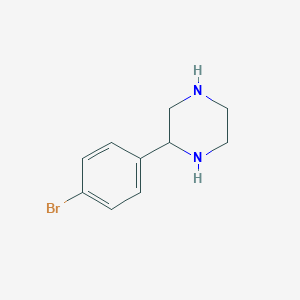
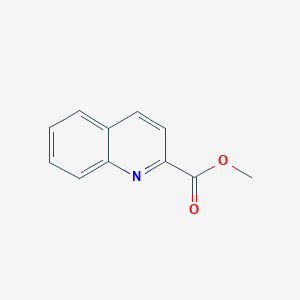
![1H-Indole-5-acetonitrile, 3-[2-(dimethylamino)ethyl]-](/img/structure/B12451.png)
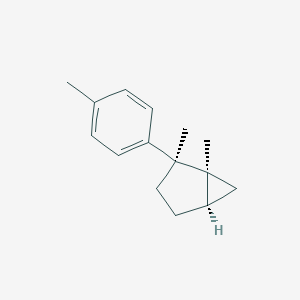
![methyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B12456.png)
